molecular formula H3O4P B032907 (3H)Phosphoric acid CAS No. 14335-33-2

(3H)Phosphoric acid

Cat. No. B032907
CAS RN: 14335-33-2
M. Wt: 101.014 g/mol
InChI Key: NBIIXXVUZAFLBC-ZRLBSURWSA-N
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Description

Synthesis Analysis

Phosphoric acid is traditionally produced through the treatment of phosphate ores with sulfuric acid, which involves the digestion of the ore followed by filtration and acid concentration steps. An alternative method involves the thermal process, where elemental phosphorus is burned to produce phosphorus pentoxide, which is then hydrated to phosphoric acid. The synthesis and characterization of phosphoric acid derivatives, especially in polymer science and catalysis, have been widely studied. For example, the polymerization of cyclic esters of phosphoric acid has been explored, leading to high molecular weight polymers with confirmed linear structures through NMR spectroscopy (Libiszowski, Kałużyṅski, & Penczek, 1978).

Molecular Structure Analysis

The molecular structure of phosphoric acid and its derivatives is pivotal for understanding their reactivity and properties. Phosphoric acid itself is a molecule with three hydroxyl groups attached to a phosphorus atom, allowing it to exhibit unique properties as a triprotic acid. Studies have shown that its structure can influence the formation of hydrogen bonds and the overall stability of phosphoric acid derivatives. For instance, the crystal structure of phosphoric acid hemihydrate has been elucidated, revealing insights into its hydrogen-bonded network and structural geometry (Mighell, Smith, & Brown, 1969).

Scientific Research Applications

Field

This application falls under the field of Inorganic Chemistry .

Application

Phosphoric acid is used as a precursor to chemicals traditionally synthesized from white phosphorus . It’s used in the synthesis of phosphorus-containing chemicals, including herbicides, flame-retardants, catalyst ligands, battery electrolytes, pharmaceuticals, and detergents .

Method

The process involves the dehydration of phosphoric acid using sodium chloride to give trimetaphosphate. Trichlorosilane, primarily used for the production of high-purity silicon, reduces trimetaphosphate to the previously unknown bis(trichlorosilyl)phosphide anion .

Results

This anion offers an entry point to value-added organophosphorus chemicals such as primary and secondary alkyl phosphines, and thus to organophosphinates. It can also be used to prepare phosphine gas and the hexafluorophosphate anion .

Wood Modification

Field

This application is in the field of Wood Science and Technology .

Application

Phosphoric acid is used in the thermal modification of wood, specifically poplar .

Method

The exogenous H3PO4 is infiltrated into poplar and then heated at low temperatures of 130–170°C to speed up the thermal modification process of wood .

Results

The addition of H3PO4 triggered severe degradation of the carbohydrates in the wood, reducing the quantities of water sorption sites. The degradation products of carbohydrates crosslinked with the thermally stable lignin to form “pseudo-lignin” substances, leading to an increase in the lignin content of acid-LTM wood .

Safety And Hazards

Phosphoric acid can be very hazardous in the case of skin contact, eye contact, and ingestion. It can also cause irritation if vapors are inhaled. This chemical can cause damage to the skin, eyes, mouth, and respiratory tract .

Future Directions

The global Phosphoric Acid Market size is expected to reach USD 60.30 billion by 2031 and exhibit a CAGR of 4.3% in the forecast period (2024−2031) . Sustainable production methods, phosphoric acid recycling, innovative applications in flame retardants and ceramics, market consolidation and mergers, environmental regulations on phosphorus use, increased focus on food-grade phosphoric acid, exploration of rare earth extraction from phosphate waste, and emerging markets in Asia-Pacific are the trends that aid in the market’s growth .

properties

IUPAC Name

trideuterio phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/i/hD3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIIXXVUZAFLBC-ZRLBSURWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OP(=O)(O[2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162398
Record name (3H)Phosphoric acid
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Molecular Weight

101.014 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

85% Solution in D2-O: Colorless viscous liquid; [Sigma-Aldrich MSDS]
Record name Phosphoric acid-d3
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Product Name

(3H)Phosphoric acid

CAS RN

14335-33-2
Record name Phosphoric acid-d3
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Record name (3H)Phosphoric acid
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Record name (3H)Phosphoric acid
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Record name (3H)phosphoric acid
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Synthesis routes and methods I

Procedure details

Recent advances in sol gel precipitation provide a method of synthesizing zirconium phosphate particles that avoids the creation of soft gel particles and/or that avoids agglomeration of zirconium phosphate gel particles. U.S. Patent Application Publication No. 2006/0140840, which is incorporated in its entirety by reference herein, describes a method for synthesizing zirconium phosphate particles that utilizes organic chemical additives to suppress gelation and agglomeration in order to control particle size of the product. The additive is added to a zirconium oxychloride solution and can form a complex with zirconium ions in the solution and thereby reduce hydration of the zirconium ions. The solution can then be combined with phosphoric acid or a phosphoric acid salt to obtain zirconium phosphate particles by sol gel precipitation. The method can synthesize zirconium phosphate particles having a controlled particle size or particle size distribution. Zirconium phosphate particles synthesized by this method can have, for example, a particle size distribution of less than 20% in the range of >60-120 microns, more than 80% in the range of 30-60 microns, and less than 10% in the range of less than 30 microns. The particles can also have an ammonia capacity in dialysate solution of about 15-20 mg NH4+—N/g ZrP, when exposed to an NH4+—N/g concentration of 100 mg/dL.
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Synthesis routes and methods II

Procedure details

This demonstrated that there was no loss of P2O5 on firing. The powder was amorphous and was examined on an x-ray diffractometer. SEM/TEM revealed small crystals dispersed here and there in the amorphous matrix. These crystals were identified as an odd phase of AlPO4, which becomes amorphous on bombardment by the electron beam. Typical yield of this reaction was 93%. The calcined powder was white and carbon free because the starting materials contained no iron or chlorine. The product is superior in purity to aluminum phosphate produced by the reaction of aluminum chloride and phosphoric acid.
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AlPO4
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Synthesis routes and methods III

Procedure details

A microsomal fraction prepared in accordance with the method of Sachs, et al. [J. Bio., Chem., 251, 7690 (1976)] by homogenizing a fresh gastric mucosal layer of swine and then subjecting the homogenate to density gradient ultra centrifugation was employed as a proton potassium-adenosine triphosphatase preparation. A solution (10 μl) of a test compound dissolved in dimethyl sulfoxide was added to 0.75 ml of a 70 mM tris-hydrochloric acid buffer (5 mM magnesium chloride, 20 mM potassium chloride, pH=6.85) containing 30 to 80 μg/ml, in terms of a protein concentration, of an enzyme preparation. The mixture was incubated with 200 times/min of agitation at 37° C. for 45 minutes. The enzymatic reaction was started by adding 0.25 ml of a 8 mM solution of disodium adenosine triphosphate. After this enzymatic reaction was continued for 20 minutes, 1 ml of a 10% trichloroacetic acid-activated charcoal (100 mg) solution was added to terminate the reaction. The reaction mixture was centrifuged (at 4° C. and 3000 rpm) for 15 minutes. Inorganic phosphoric acid formed by the hydrolysis of adenosine triphosphate in the supernatant was subjected to colorimetry by the method of Yoda, et al. [Biochem. Biophys, Res. Commun., 40, 880 (1970)]. The amount of inorganic phosphoric acid in a reaction mixture free from potassium chloride was also measured. By subtracting this amount from the amount of inorganic phosphoric acid in the presence of potassium chloride, proton potassium-adenosine triphosphatase activity was determined. An inhibition ratio (%) was determined from the active value of the control and the active value of the test compound at each concentration, whereby a 50% inhibitory concentration (IC50 μg/ml) against proton-potassium-adenosine triphosphatase was determined. As a result, the compound of Example 1 had a 50% inhibitory concentration (IC50) not greater than 0.1 μg/ml, exhibiting excellent activity.
Name
potassium-adenosine
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solution
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10 μL
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tris-hydrochloric acid
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solution
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Synthesis routes and methods IV

Procedure details

There is further provided a process for preparing N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea phosphate in a solid crystalline form, wherein the crystalline form is Form X, comprising: a) providing a mixture comprising (i) N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea free base solid, propanol, and phosphoric acid; b) causing N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea phosphate crystalline Form X to exist in the mixture.
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Name
N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea phosphate
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Synthesis routes and methods V

Procedure details

Further, the thus recovered 1110 g of phosphoric acid (lower layer (1)+lower layer (2)) contained 5.13 mol (503 g) of orthophosphoric acid and 0.01 mol (2.7 g) of monododecyl phosphate. 183 g (1.4 mol) of 75% phosphoric acid at the foods additive grade were supplemented to the recovered phosphoric acid and concentrated in the same manner as described above to obtain 606 g of 105.1% polyphosphoric acid (6.5 mol converted as orthophosphoric acid). The hue of the polyphosphoric acid showed no change at all, in the hue or the like as compared with that in the phosphoric acid used initially. Further, the polyphosphoric acid was used for the reaction in the same manner as above by dropwise addition into the n-hexane solution (243 g) of 243 g (1.3 mol) of dodecyl alcohol and hydrolysis was carried out. As the result of analysis, 1.275 mol (340.5 g) of monododecyl phosphate, 0.012 mol (5.2 g) of didodecyl phosphate and 5.21 mol (510.6 g) of orthophosphoric acid (99.0% alcohol conversion rate).
[Compound]
Name
polyphosphoric acid
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polyphosphoric acid
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243 g
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243 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3H)Phosphoric acid
Reactant of Route 2
(3H)Phosphoric acid
Reactant of Route 3
(3H)Phosphoric acid
Reactant of Route 4
(3H)Phosphoric acid
Reactant of Route 5
(3H)Phosphoric acid
Reactant of Route 6
(3H)Phosphoric acid

Citations

For This Compound
2
Citations
W Hafferl, A Hary - Journal of Labelled Compounds, 1973 - Wiley Online Library
The synthesis of the anti‐ inflammatory agents d‐2‐(6′‐methoxy‐2′‐naphthyl)‐propionic acid and 1‐2‐(6′‐methoxy‐2′‐naphthyl)‐propanol labeled with 14 C and 3 H is described…
HRV Arnstein - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary Isotopes of the same element differ in physical properties, such as mass and zero-point energy, but are chemically indistinguishable, and can therefore be used as …
Number of citations: 0 www.sciencedirect.com

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